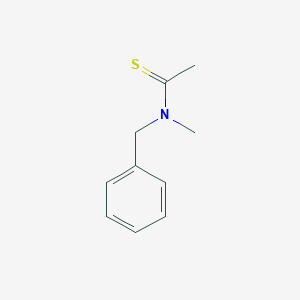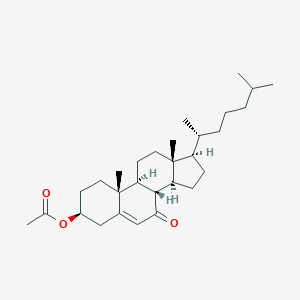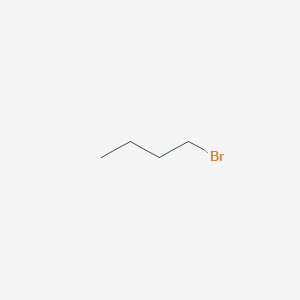
1-溴丁烷
描述
1-Bromobutane, also known as butyl bromide, is an organobromine compound with the chemical formula CH₃(CH₂)₃Br. It is a colorless liquid, although impure samples may appear yellowish. This compound is insoluble in water but soluble in organic solvents. It is primarily used as a source of the butyl group in organic synthesis .
科学研究应用
1-Bromobutane has a wide range of applications in scientific research and industry:
-
Organic Synthesis: : It is used as an alkylating agent to introduce butyl groups into molecules. This is crucial in the synthesis of various organic compounds, including pharmaceuticals like procaine and tetracaine .
-
Solvent: : It serves as a solvent for cleaning and degreasing in industrial applications .
-
Grignard Reagent Formation: : It is used to prepare Grignard reagents, which are essential in forming carbon-carbon bonds in organic synthesis .
-
Analytical Chemistry: : It is used as a derivatization reagent for amino acids to improve their hydrophobicities and basicities, aiding in their analysis .
作用机制
Target of Action
1-Bromobutane, also known as Butyl Bromide, is a primary alkyl halide . It primarily targets the hydroxyl group (-OH) in organic compounds during reactions . The hydroxyl group plays a crucial role in the reaction mechanism of 1-Bromobutane, acting as a leaving group .
Mode of Action
1-Bromobutane operates through a bimolecular nucleophilic substitution (SN2) reaction mechanism . The reaction begins when a strong acid, such as sulfuric acid, protonates the hydroxyl group, transforming it into a better leaving group . This protonation converts the weakly basic hydroxyl group into a good leaving group, allowing it to leave as neutral water . The bromide ion then substitutes the hydroxyl group, resulting in the formation of 1-Bromobutane .
Biochemical Pathways
The biochemical pathway of 1-Bromobutane primarily involves the SN2 reaction mechanism . This mechanism is characterized by a one-step process where both the nucleophile and the organic reactant participate in the rate-determining step . The reaction leads to the inversion of the configuration at the carbon atom that was attached to the leaving group .
Pharmacokinetics
It’s known that 1-bromobutane is a colorless liquid that is insoluble in water but soluble in organic solvents . This solubility profile may influence its absorption and distribution in an organism.
Result of Action
The primary result of 1-Bromobutane’s action is the formation of a new compound through the substitution of a hydroxyl group with a bromide ion . This reaction is commonly used in organic synthesis as an alkylating agent . When combined with magnesium metal in dry ether, it forms a Grignard reagent, which is used to attach butyl groups to various substrates .
Action Environment
The efficacy and stability of 1-Bromobutane’s action can be influenced by several environmental factors. For instance, the reaction requires a strong acid to protonate the hydroxyl group . The temperature also plays a crucial role, as the reaction of the formation of 1-Bromobutane is slow and occurs at boiling temperature . Furthermore, the solvent used can affect the reaction rate of SN1 reactions .
生化分析
Biochemical Properties
1-Bromobutane is a primary haloalkane, making it prone to S N 2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent . Such reagents are used to attach butyl groups to various substrates .
Cellular Effects
It has been shown that 1-Bromobutane reacts quickly with hepatic glutathione (GSH) leading to its rapid depletion . This can cause liver damage and has been shown to increase serum levels of alanine aminotransferase and aspartate aminotransferase .
Molecular Mechanism
In this process, an alkyl group from 1-Bromobutane is transferred to another molecule . This can lead to changes in the structure and function of the target molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-Bromobutane is used in reactions under controlled conditions . The effects of 1-Bromobutane can change over time depending on the conditions of the experiment . For example, the reaction of 1-Bromobutane with other substances can lead to the formation of new compounds .
Dosage Effects in Animal Models
In animal models, the effects of 1-Bromobutane have been studied at different dosages . For example, in a study conducted on mice, animals were exposed to 1-Bromobutane vapor at target concentrations of 0 (clean air), 125, 250 or 500 ppm (v/v) for 6 hours/day, 5 days/week for 2 years (104 weeks) .
Metabolic Pathways
It is known that 1-Bromobutane can react with other substances in the body, such as glutathione, leading to its depletion .
Transport and Distribution
Due to its lipophilic nature, it is likely that 1-Bromobutane can easily cross cell membranes .
Subcellular Localization
Given its lipophilic nature and small size, it is likely that 1-Bromobutane can diffuse freely across cell membranes and distribute throughout the cell .
准备方法
1-Bromobutane can be synthesized through several methods:
-
From 1-Butanol: : The most common laboratory method involves the reaction of 1-butanol with hydrobromic acid (HBr). This reaction follows an S_N2 mechanism, where the hydroxyl group of 1-butanol is protonated by the acid, making it a good leaving group, and then replaced by a bromide ion . [ \text{CH}_3(\text{CH}_2)_3\text{OH} + \text{HBr} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{Br} + \text{H}_2\text{O} ]
-
Industrial Production: : Industrially, 1-bromobutane is produced by the free-radical addition of hydrogen bromide to 1-butene. This method leads to the anti-Markovnikov addition, resulting in the formation of 1-bromobutane .
化学反应分析
1-Bromobutane undergoes various chemical reactions, primarily due to its nature as a primary alkyl halide:
-
Substitution Reactions (S_N2): : It is prone to bimolecular nucleophilic substitution reactions. For example, reacting with sodium cyanide (NaCN) yields butanenitrile (n-butyl cyanide). [ \text{CH}_3(\text{CH}_2)_3\text{Br} + \text{NaCN} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{CN} + \text{NaBr} ]
-
Formation of Grignard Reagents: : When combined with magnesium metal in dry ether, 1-bromobutane forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates . [ \text{CH}_3(\text{CH}_2)_3\text{Br} + \text{Mg} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{MgBr} ]
-
Reduction: : It can be reduced to butane using reducing agents like lithium aluminum hydride (LiAlH₄). [ \text{CH}_3(\text{CH}_2)_3\text{Br} + \text{LiAlH}_4 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{H} + \text{LiBr} + \text{AlH}_3 ]
相似化合物的比较
1-Bromobutane can be compared with other alkyl halides:
-
1-Chlorobutane (CH₃(CH₂)₃Cl): : Similar to 1-bromobutane but less reactive due to the stronger C-Cl bond compared to the C-Br bond .
-
1-Iodobutane (CH₃(CH₂)₃I): : More reactive than 1-bromobutane due to the weaker C-I bond .
-
2-Bromobutane (CH₃CH₂CHBrCH₃): : An isomer of 1-bromobutane, but with the bromine atom on the second carbon, leading to different reactivity and applications .
1-Bromobutane stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
1-bromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021903 | |
| Record name | 1-Bromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromobutane appears as a clear colorless liquid. Flash point 65 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless to pale straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2852 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
214 °F at 760 mmHg (USCG, 1999), 101.3 °C at 760 mm Hg | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
65 °F (USCG, 1999), 18 °C, 65 °F (18 °C) (Open cup) | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2852 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in carbon tetrachloride; soluble in chloroform; miscible with ethanol, ether, acetone, In water, 8.69X10+2 mg/L at 25 °C | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.276 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2686 at 25 °C/4 °C | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.72 (Air= 1) | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
77.55 mmHg (USCG, 1999), 42.0 [mmHg], 41.97 mm Hg at 25 °C | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2852 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale straw-colored liquid | |
CAS No. |
109-65-9 | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAV6Y78U3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-170 °F (USCG, 1999), -112 °C, Heat fusion at melting point = 6.6944X10+6 J/kmol | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


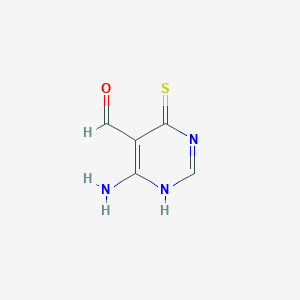
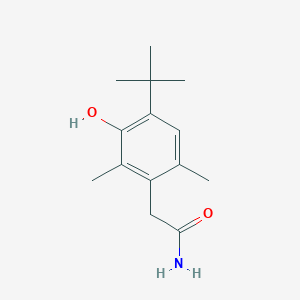
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)

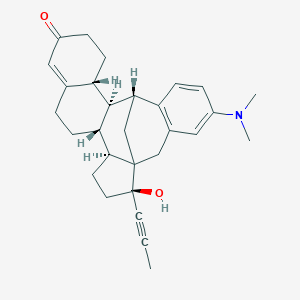
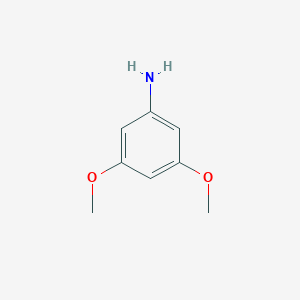

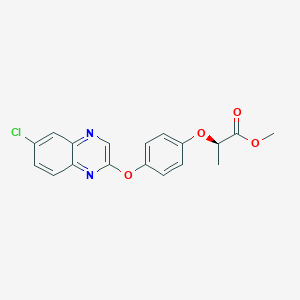


![2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B133171.png)
